

Physical and chemical properties of Gnetifolin M

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An In-depth Technical Guide on the Physical and Chemical Properties of **Gnetifolin M**

Introduction

Gnetifolin M is a naturally occurring stilbenoid, a class of polyphenolic compounds recognized for their diverse biological activities. It is classified as a benzofuran derivative.[1][2] This compound was first isolated from the lianas of Gnetum montanum and has since been identified in other Gnetum species, such as Gnetum microcarpum.[1][2][3] Stilbenoids from the Gnetum genus are of significant interest to researchers due to their potential anti-inflammatory, antioxidant, and anticarcinogenic properties.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of **Gnetifolin M**, detailed experimental protocols, and visualizations of relevant workflows and potential biological pathways to support researchers, scientists, and drug development professionals.

Physical and Chemical Properties

Gnetifolin M is a crystalline solid at room temperature.[2] Its core structure is a 2-phenylbenzofuran skeleton. The quantitative physical and chemical properties are summarized in the table below.



Property	Value	Reference
CAS Number	439900-84-2	[1][2][5]
Molecular Formula	C15H12O4	[2][5]
Molecular Weight	256.3 g/mol	[1][2]
IUPAC Name	2-(3-hydroxy-5- methoxyphenyl)-1-benzofuran- 4-ol	[2]
Alternate Name	2-(5'-methoxy-3'- hydroxyphenyl)-4- hydroxybenzofuran	[1]
Appearance	Crystalline Solid	[2]
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate	[1][2]
SMILES	COC1=CC(=CC(=C1)O)C2=C C3=C(O2)C=CC=C3O	[2]

Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), are available and have been used to elucidate its structure.[1][2]

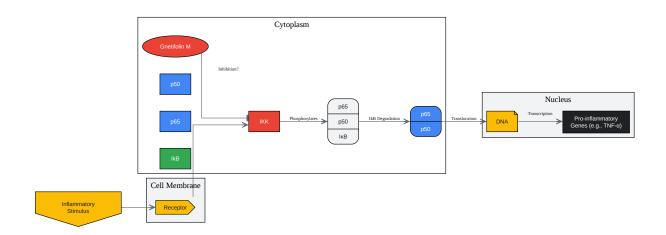
Biological Activity and Potential Signaling Pathways

While extensive research on the specific biological activities of **Gnetifolin M** is ongoing, its classification as a stilbenoid suggests potential therapeutic effects. Stilbenoids isolated from Gnetum species have demonstrated significant anti-inflammatory, antioxidant, and anticancer activities.[4] For instance, structurally related stilbenolignans have been shown to exhibit moderate inhibitory activity against Tumor Necrosis Factor-alpha (TNF- α), a key proinflammatory cytokine.[6][7]

Potential Anti-inflammatory Mechanism



The inhibition of TNF- α suggests a potential interaction with major inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF- κ B) pathway. NF- κ B is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The diagram below illustrates a potential mechanism by which **Gnetifolin M** may exert anti-inflammatory effects.



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Potential mechanism of ${f Gnetifolin\ M}$ in inhibiting the NF- ${f \kappa}{f B}$ signaling pathway.

Experimental Protocols Isolation and Purification of Gnetifolin M from Gnetum montanum





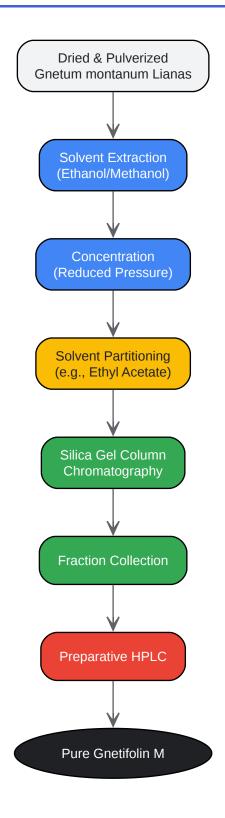


This protocol describes a general workflow for the extraction and isolation of **Gnetifolin M** from its natural source.[3][6][8]

Methodology:

- Plant Material Preparation: The dried and pulverized lianas of Gnetum montanum are used as the starting material.
- Extraction: The powdered plant material is subjected to solvent extraction, typically using ethanol or methanol, at room temperature for an extended period. The process is repeated multiple times to ensure exhaustive extraction.
- Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.
- Fractionation: The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol.
- Column Chromatography: The ethyl acetate fraction, which is typically rich in stilbenoids, is subjected to column chromatography over silica gel. The column is eluted with a gradient solvent system (e.g., chloroform-methanol) to separate the components.
- Further Purification: Fractions containing **Gnetifolin M** are further purified using repetitive column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
- Structure Elucidation: The structure of the isolated **Gnetifolin M** is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and MS analysis.





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General workflow for the isolation and purification of **Gnetifolin M**.

In Vitro Assay for TNF-α Inhibition





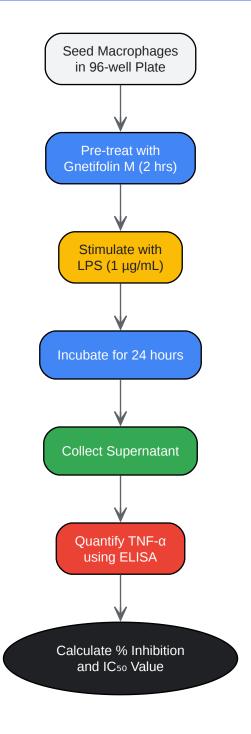


This protocol provides a method to evaluate the anti-inflammatory activity of **Gnetifolin M** by measuring its effect on TNF- α production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

- Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.
- Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
- Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of **Gnetifolin M** (dissolved in DMSO, with the final DMSO concentration kept below 0.1%). Cells are pre-incubated with the compound for 2 hours.
- Stimulation: After pre-incubation, cells are stimulated with LPS (1 μg/mL) to induce an inflammatory response. A vehicle control (DMSO) group without Gnetifolin M is included.
- Incubation: The plates are incubated for 24 hours.
- Supernatant Collection: After incubation, the cell culture supernatants are collected.
- TNF- α Quantification: The concentration of TNF- α in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
- Data Analysis: The percentage of TNF- α inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value (the concentration of **Gnetifolin M** that inhibits TNF- α production by 50%) is determined.





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Experimental workflow for the TNF- α inhibition assay.

Conclusion

Gnetifolin M is a stilbenoid with a well-characterized chemical structure and physical properties. While research into its specific biological functions is still developing, its structural relationship to other bioactive stilbenoids from the Gnetum genus points to a significant



potential for anti-inflammatory and other therapeutic activities. The protocols and pathways detailed in this guide provide a foundational framework for researchers to further investigate the pharmacological potential of **Gnetifolin M**.

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